molecular formula C12H17NO3 B1467826 Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate CAS No. 868047-74-9

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Cat. No. B1467826
M. Wt: 223.27 g/mol
InChI Key: BWGRPWRFPZTZPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like etherification or esterification . For example, ethyl tert-butyl ether is manufactured industrially by the acidic etherification of isobutylene with ethanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule . For instance, tert-butyl esters can react with SOCl2 to provide acid chlorides .

Scientific Research Applications

Solubility Studies and Ionic Liquids

Research on the solubility of related compounds, such as ethyl-(2-hydroxyethyl)-dimethylammonium bromide in various alcohols, including tert-butyl alcohol, explores the physical chemistry of these substances at different temperatures. Such studies are fundamental in understanding the behavior of chemical compounds in solvents, which is critical for applications in synthesis and formulation of chemical products (Domańska & Bogel-Łukasik, 2005).

Biodegradation and Environmental Fate

The environmental fate and biodegradation pathways of gasoline oxygenates like ethyl tert-butyl ether (ETBE) have been extensively studied. Understanding how these compounds degrade in soil and groundwater involves exploring microbial pathways and the impact of various factors on degradation rates. This research is crucial for assessing the environmental impact of chemical pollutants and developing bioremediation strategies (Thornton et al., 2020).

Novel Catalytic Processes

Innovative methods for synthesizing compounds, such as the first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as a dehydrator, highlight the importance of new catalytic processes in chemical manufacturing. Such research demonstrates the potential for more efficient, environmentally friendly synthetic routes (Shi et al., 2003).

Genetic Damage from Exposure

Studies on the genetic damage resulting from exposure to compounds like ethyl tertiary butyl ether (ETBE) in Aldh2 knockout mice provide insight into the toxicological effects of chemical exposure. Research in this area contributes to our understanding of the health risks associated with chemical pollutants and the role of genetic factors in sensitivity to these effects (Weng et al., 2013).

Safety And Hazards

The safety and hazards of a chemical compound depend on its specific structure and properties . Without specific information on Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, it’s challenging to provide detailed safety and hazard information.

Future Directions

The future directions in the study of a specific compound depend on the current state of knowledge and the potential applications of the compound . Without specific studies on Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, it’s hard to predict specific future directions.

properties

IUPAC Name

ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGRPWRFPZTZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Synthesis routes and methods

Procedure details

2-tert-Butyl-5-ethoxy-oxazole (16.6 g, 98.1 mmol) was dissolved in freshly distilled ethyl acrylate (11.7 mL, 108 mmol). The solution was heated in a sealed tube to 100° C. for 24 h. Upon cooling, the remaining starting materials were distilled away from the product which was further purified by filtration through a plug of silica-gel (methylene chloride) and concentrated to provide 2-tert-butyl-5-hydroxy-isonicotinic acid ethyl ester (11.2 g, 54%) as a pale yellow oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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